![molecular formula C9H12ClNS B13192592 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)
5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The chloromethyl group is then introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反応の分析
Types of Reactions
5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of azides, ethers, or other substituted derivatives.
科学的研究の応用
5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole
- 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
Uniqueness
5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to its specific combination of a thiazole ring with a chloromethyl-cyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12ClNS |
|---|---|
分子量 |
201.72 g/mol |
IUPAC名 |
5-[[1-(chloromethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNS/c1-7-11-5-8(12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
InChIキー |
ICJMJBSLCMAESI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CC2(CC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
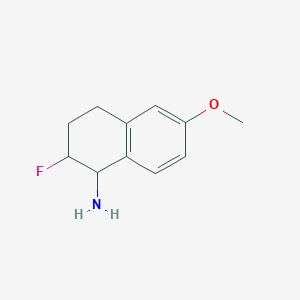
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
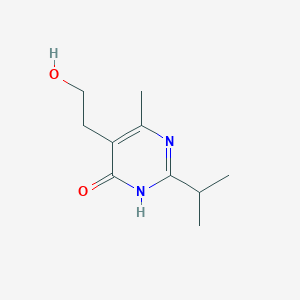
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
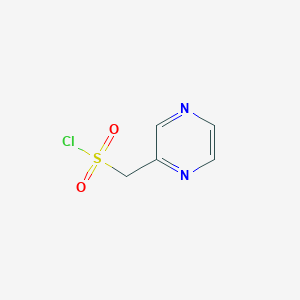
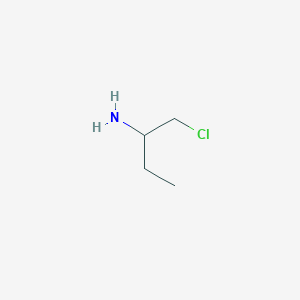
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
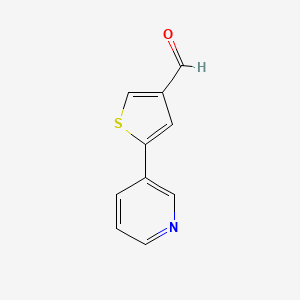


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)
